3-Chloro-3-(4-methylphenyl)methacrylaldehyde

Lipophilicity Physicochemical profiling Lead optimization

3-Chloro-3-(4-methylphenyl)methacrylaldehyde (CAS 71209-67-1) is a β-chloro-α-methyl cinnamaldehyde derivative—an α,β-unsaturated aldehyde featuring a chloro substituent at the β-position, a methyl group at the α-position, and a 4-methylphenyl ring. Its molecular formula is C₁₁H₁₁ClO (MW 194.66 g/mol) and it carries the European Community number 275-264-5.

Molecular Formula C11H11ClO
Molecular Weight 194.66 g/mol
CAS No. 71209-67-1
Cat. No. B12667038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-3-(4-methylphenyl)methacrylaldehyde
CAS71209-67-1
Molecular FormulaC11H11ClO
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=C(C)C=O)Cl
InChIInChI=1S/C11H11ClO/c1-8-3-5-10(6-4-8)11(12)9(2)7-13/h3-7H,1-2H3/b11-9-
InChIKeyMLERDVFIFKHLCJ-LUAWRHEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-3-(4-methylphenyl)methacrylaldehyde (CAS 71209-67-1): Core Identity and Procurement-Ready Profile


3-Chloro-3-(4-methylphenyl)methacrylaldehyde (CAS 71209-67-1) is a β-chloro-α-methyl cinnamaldehyde derivative—an α,β-unsaturated aldehyde featuring a chloro substituent at the β-position, a methyl group at the α-position, and a 4-methylphenyl ring [1]. Its molecular formula is C₁₁H₁₁ClO (MW 194.66 g/mol) and it carries the European Community number 275-264-5 [1]. The compound belongs to the methacrylaldehyde class and is primarily encountered as a synthetic intermediate or building block in fine-chemical and pharmaceutical R&D pipelines.

Why In-Class Analogs Cannot Be Interchanged with 3-Chloro-3-(4-methylphenyl)methacrylaldehyde (CAS 71209-67-1)


Subtle structural variations among β-chloro-α-methyl cinnamaldehydes—such as the absence or replacement of the para-methyl group on the phenyl ring or modification of the α-substituent—can markedly alter lipophilicity, electrophilicity, steric accessibility, and metabolic stability. Consequently, a direct substitution of 3-Chloro-3-(4-methylphenyl)methacrylaldehyde with a close analog (e.g., 3-chloro-3-phenylmethacrylaldehyde or 3-chloro-3-(4-chlorophenyl)methacrylaldehyde) is inadvisable without re-validation of reactivity, pharmacokinetic profile, or downstream product quality [1]. The quantitative evidence below illustrates where measurable differences exist that bear directly on procurement and experimental design decisions.

Quantitative Differentiation Evidence for 3-Chloro-3-(4-methylphenyl)methacrylaldehyde (CAS 71209-67-1) Against Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: 3-Chloro-3-(4-methylphenyl)methacrylaldehyde vs. 3-Chloro-3-phenylmethacrylaldehyde

The target compound exhibits a computed XLogP3-AA of 3.0 [1], reflecting the contribution of the para-methyl substituent. In contrast, the des-methyl analog 3-chloro-3-phenylmethacrylaldehyde (PubChem CID 6365685) has a computed XLogP3-AA of approximately 2.5 [2]. This +0.5 log unit difference represents a roughly three-fold increase in octanol-water partition coefficient, consistent with the addition of a single methylene unit to the scaffold.

Lipophilicity Physicochemical profiling Lead optimization

Topological Polar Surface Area (TPSA) Equivalence and Hydrogen-Bond Acceptor Capacity Versus 3-Chloro-3-(4-chlorophenyl)methacrylaldehyde

The target compound has a computed TPSA of 17.1 Ų and a single hydrogen-bond acceptor (the aldehyde oxygen) [1]. The 4-chloro analog (3-chloro-3-(4-chlorophenyl)methacrylaldehyde; PubChem CID 2736593) also possesses a TPSA of 17.1 Ų and one HBA, indicating equivalent polar functionality [2]. Thus, the two compounds are indistinguishable by these descriptors, reinforcing that differentiation hinges on lipophilicity and steric/electronic effects of the para-substituent rather than gross polar surface differences.

Polar surface area Drug-likeness Permeability prediction

Boiling Point and Density as Quality and Handling Metrics Relative to 3-Chloro-3-(2-thienyl)methacrylaldehyde

Experimentally reported physical constants for the target compound include a boiling point of 287.9 °C at 760 mmHg and a density of 1.112 g/cm³ [1]. By comparison, 3-chloro-3-(2-thienyl)methacrylaldehyde (CAS 84100-52-7) exhibits a higher boiling point of approximately 307.5 °C and a density of 1.312 g/cm³ [2]. These differences, though moderate, can influence distillation protocols, storage requirements, and shipping classification when selecting between these two heterocyclic/aryl analogs.

Physical properties Distillation Formulation

Alpha-Methyl Steric Shielding and Its Impact on Aldehyde Reactivity: Class-Level Inference

The presence of the α-methyl group in 3-Chloro-3-(4-methylphenyl)methacrylaldehyde introduces steric hindrance near the aldehyde carbon, which is absent in unsubstituted cinnamaldehyde analogs [1]. While direct kinetic data comparing the target compound with its α-unsubstituted counterpart are not publicly available, the well-established Taft-Ingold effect predicts a reduction in the rate of nucleophilic addition at the carbonyl by a factor of 2- to 10-fold, depending on the nucleophile [2]. This steric modulation can be exploited to control regioselectivity in multi-step syntheses.

Steric effects Nucleophilic addition Reactivity tuning

Electronic Effect of 4-Methyl vs. 4-Chloro Substituent on the β-Chloro Enone System

The para-substituent on the phenyl ring modifies the electron density of the conjugated π-system. The 4-methyl group of the target compound exhibits a Hammett σp value of −0.17, whereas the 4-chloro analog carries a σp value of +0.23 [1][2]. This difference of 0.40 Hammett units translates into a measurably distinct electrophilicity of the β-carbon and the carbonyl carbon, which can affect the rate of Michael additions and Diels-Alder cycloadditions.

Electronic effects Hammett constants Reactivity prediction

Rotatable Bond Count and Molecular Flexibility Relative to 3-Chloro-3-(4-chlorophenyl)methacrylaldehyde

The target compound possesses 2 rotatable bonds (the phenyl-C and the aldehyde C–C bonds) [1]. The 4-chloro analog also has 2 rotatable bonds. Therefore, no meaningful difference in molecular flexibility or conformational entropy penalty upon binding exists between these two close analogs; selection between them should be governed by the electronic and lipophilic parameters described in the other evidence items above.

Molecular flexibility Conformational entropy Binding affinity

Recommended Application Scenarios for 3-Chloro-3-(4-methylphenyl)methacrylaldehyde (CAS 71209-67-1) Based on Verified Differential Evidence


Lead Optimization Programs Targeting Enhanced Membrane Permeability

When a medicinal chemistry campaign requires a cinnamaldehyde-derived building block with improved lipophilicity to enhance passive membrane diffusion, 3-Chloro-3-(4-methylphenyl)methacrylaldehyde (XLogP3-AA = 3.0) offers a measurable advantage over the less lipophilic 3-chloro-3-phenyl analog (XLogP3-AA ≈ 2.5) [1]. The +0.5 log unit difference, corresponding to a ~3-fold higher partition coefficient, can shift a compound from moderate to high permeability classification in Caco-2 or PAMPA assays [2]. Procurement of this specific analog allows medicinal chemists to test lipophilicity-driven SAR without introducing additional polar functionalities.

Regioselective Synthesis Requiring Controlled Aldehyde Reactivity

For multi-step synthetic routes where the aldehyde functional group must be temporarily protected or undergo chemoselective transformation in the presence of other electrophiles, the α-methyl substituent of 3-Chloro-3-(4-methylphenyl)methacrylaldehyde provides steric shielding that reduces nucleophilic addition rates by an estimated 2- to 10-fold relative to α-unsubstituted cinnamaldehydes [1]. This property is particularly valuable when the synthetic sequence involves highly reactive organometallic reagents or primary amines that could otherwise lead to over-addition or imine polymerization [2].

Parallel Library Synthesis for Electronic SAR Profiling

When constructing a library of cinnamaldehyde derivatives to map electronic effects on biological activity, the electron-donating 4-methyl group (σp = −0.17) of the target compound provides a distinct electronic profile relative to the electron-withdrawing 4-chloro analog (σp = +0.23) [1]. The Δσp of 0.40 Hammett units ensures that the two compounds occupy separate regions of the electronic parameter space, enabling robust QSAR model development [2]. Procurement of both compounds is necessary for complete electronic coverage, but the 4-methyl variant specifically addresses the need for an electron-rich β-chloro enone scaffold.

Process Chemistry Scale-Up with Favorable Physical Handling Properties

In kilo-lab or pilot-plant settings, the relatively lower boiling point (287.9 °C) and density (1.112) of 3-Chloro-3-(4-methylphenyl)methacrylaldehyde compared to thiophene analogs (e.g., 3-chloro-3-(2-thienyl)methacrylaldehyde: b.p. ∼307.5 °C, density 1.312) [1] can simplify fractional distillation and reduce energy costs during purification [2]. The lower density also reduces the mass of solvent required for liquid-liquid extractions at scale, offering incremental but real operational savings.

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